1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride
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Overview
Description
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl. It belongs to the class of imidazolidinones, which are five-membered cyclic ureas. This compound has gained attention in scientific research due to its potential biological activity and therapeutic applications .
Mechanism of Action
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
Preparation Methods
The synthesis of 1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines. This can be achieved through the reaction of 3-(1-aminoethyl)aniline with phosgene or its derivatives, followed by cyclization to form the imidazolidinone ring . Industrial production methods often utilize metal catalysis or organocatalysis to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride can be compared with other imidazolidinone derivatives, such as:
1-(2-Aminoethyl)imidazolidin-2-one: This compound has a similar structure but differs in the position of the aminoethyl group.
Benzimidazolidin-2-ones: These compounds have a benzene ring fused to the imidazolidinone ring, which can lead to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPLFDBBCHQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCNC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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